N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid
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Overview
Description
(S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a naphthalene moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via an amination reaction using naphthylamine.
Attachment of the Pentanedioic Acid: The final step involves the coupling of the triazine-naphthalene intermediate with a suitable pentanedioic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the triazine ring or the naphthalene moiety, resulting in different reduced forms.
Substitution: The chloro group on the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce a range of triazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and naphthalene moiety could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.
(S)-2-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid: Contains a methyl group instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid distinguishes it from other similar compounds. This structural feature could confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability.
Properties
CAS No. |
61955-62-2 |
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Molecular Formula |
C18H16ClN5O4 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H16ClN5O4/c19-16-22-17(20-12-7-3-5-10-4-1-2-6-11(10)12)24-18(23-16)21-13(15(27)28)8-9-14(25)26/h1-7,13H,8-9H2,(H,25,26)(H,27,28)(H2,20,21,22,23,24)/t13-/m0/s1 |
InChI Key |
RBKZETHAGUTPEZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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